molecular formula C13H14OS B13100124 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone

4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone

Cat. No.: B13100124
M. Wt: 218.32 g/mol
InChI Key: QJPRHACEVSHUDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone typically involves the reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones. This reaction proceeds cleanly to provide alkoxides, which are then treated with methanesulfonyl chloride or thionyl chloride in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to yield aryl-substituted cycloalkenes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the cyclopentenone ring or the phenylthio group.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives with additional oxygen-containing functional groups, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone involves its interaction with molecular targets through various pathways. For instance, in biological systems, it may act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A simpler analog without the phenylthio and dimethyl substitutions.

    4,4-Dimethylcyclopentenone: Lacks the phenylthio group but retains the dimethyl substitutions.

    5-Phenylthiocyclopentenone: Contains the phenylthio group but lacks the dimethyl substitutions.

Uniqueness

4,4-Dimethyl-5-(phenylthio)cyclopent-2-enone is unique due to the combination of its substituents, which confer distinct reactivity and selectivity. The presence of both the phenylthio and dimethyl groups enhances its stability and allows for a broader range of chemical transformations compared to its simpler analogs .

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

4,4-dimethyl-5-phenylsulfanylcyclopent-2-en-1-one

InChI

InChI=1S/C13H14OS/c1-13(2)9-8-11(14)12(13)15-10-6-4-3-5-7-10/h3-9,12H,1-2H3

InChI Key

QJPRHACEVSHUDF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C1SC2=CC=CC=C2)C

Origin of Product

United States

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